molecular formula C20H24N4O B2486261 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798409-10-5

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2486261
CAS No.: 1798409-10-5
M. Wt: 336.439
InChI Key: BBFWQFAOWNKANN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide, also known as MPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPC is a small molecule that has been synthesized through a series of chemical reactions and has been found to have a wide range of biological activities.

Scientific Research Applications

Antitubercular Activity

Cinnamamide derivatives, including those related to the specified compound, have been designed and synthesized with the aim of exploring their antitubercular activity. A study by Patel and Telvekar (2014) demonstrated that systematic modifications around the cinnamamide structure could lead to promising activity against Mycobacterium tuberculosis, highlighting the role of cinnamamide derivatives in developing new antitubercular agents (Patel & Telvekar, 2014).

Neuroprotective Effects

Cinnamide derivatives have also been investigated for their neuroprotective effects. Zhong et al. (2018) synthesized cinnamide derivatives and evaluated their activity against neurotoxicity induced by glutamine in PC12 cells. Their findings suggest that certain cinnamide derivatives could offer protective effects against cerebral infarction, indicating their potential in neuroprotective drug development (Zhong et al., 2018).

Anticonvulsant Properties

Research on N-substituted cinnamamide derivatives has shown potential anticonvulsant properties. A study conducted by Żesławska et al. (2017) reported on the crystal structures of cinnamamide derivatives and their screening for anticonvulsant activity. The study suggests that certain structural features of cinnamamide derivatives may contribute to their anticonvulsant effects (Żesławska et al., 2017).

Antiplatelet Aggregation Activity

The design and synthesis of carbamoylpiperidine analogues containing cinnamamide scaffolds have shown significant antiplatelet aggregation activity. Youssef et al. (2011) identified compounds that exhibited potent inhibition of platelet aggregation, demonstrating the therapeutic potential of cinnamamide derivatives in preventing thrombotic diseases (Youssef et al., 2011).

Antimicrobial Activity

Novel cinnamamide derivatives have been synthesized and evaluated for their antimicrobial activity. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were tested against various bacterial and fungal strains. The study provided insights into the antimicrobial potential of cinnamamide derivatives (Babu et al., 2015).

Properties

IUPAC Name

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWQFAOWNKANN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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